molecular formula C14H7ClF4O B12846826 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone CAS No. 85721-08-0

2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone

Cat. No.: B12846826
CAS No.: 85721-08-0
M. Wt: 302.65 g/mol
InChI Key: WOLOCKQZPBSLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H7ClF4O. It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) makes the aromatic ring susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzophenones.

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct electronic and steric effects.

Properties

CAS No.

85721-08-0

Molecular Formula

C14H7ClF4O

Molecular Weight

302.65 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H

InChI Key

WOLOCKQZPBSLPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.